molecular formula C28H32FN3O6 B12395056 Pocenbrodib CAS No. 2304372-79-8

Pocenbrodib

Cat. No.: B12395056
CAS No.: 2304372-79-8
M. Wt: 525.6 g/mol
InChI Key: NOUKMOKAEKAWKS-FSEQIFNCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pocenbrodib involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a substituted pyridine derivative, which is then subjected to various chemical transformations including halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound is achieved through a scalable synthetic route that ensures high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Pocenbrodib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pocenbrodib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions between proteins and small molecules.

    Biology: Used to investigate the role of bromodomains in gene regulation and cellular processes.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated protein interactions.

    Industry: Used in the development of new drugs and chemical probes for research purposes .

Mechanism of Action

Pocenbrodib exerts its effects by inhibiting the bromodomain of the CBP/p300 family of proteins. These proteins play a crucial role in the regulation of gene expression by modifying chromatin structure. By inhibiting these proteins, this compound disrupts the normal function of genes involved in cell growth and survival, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pocenbrodib

This compound is unique in its high potency and selectivity for the bromodomain of the CBP/p300 family. This specificity makes it a valuable tool for studying the role of these proteins in various biological processes and for developing targeted therapies for cancer .

Properties

CAS No.

2304372-79-8

Molecular Formula

C28H32FN3O6

Molecular Weight

525.6 g/mol

IUPAC Name

(1R,3R)-3-[(7S)-2-[(R)-(5-fluoro-2-methoxyphenyl)-hydroxymethyl]-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H32FN3O6/c1-15-7-9-19-21(31(15)28(36)38-3)10-11-22-24(19)30-26(25(33)20-14-17(29)8-12-23(20)37-2)32(22)18-6-4-5-16(13-18)27(34)35/h8,10-12,14-16,18,25,33H,4-7,9,13H2,1-3H3,(H,34,35)/t15-,16+,18+,25+/m0/s1

InChI Key

NOUKMOKAEKAWKS-FSEQIFNCSA-N

Isomeric SMILES

C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@@H]4CCC[C@H](C4)C(=O)O)[C@@H](C5=C(C=CC(=C5)F)OC)O

Canonical SMILES

CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)C(C5=C(C=CC(=C5)F)OC)O

Origin of Product

United States

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